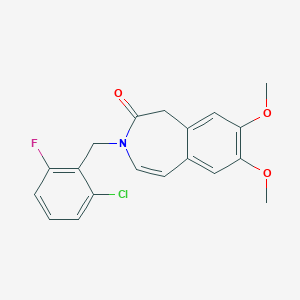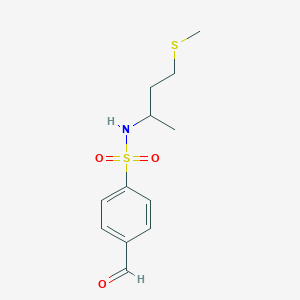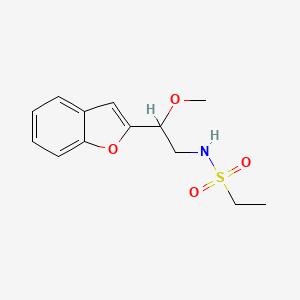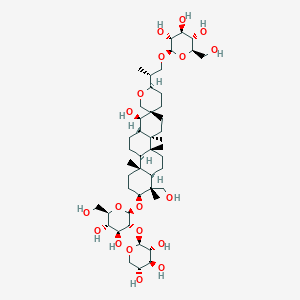![molecular formula C17H17ClN2O3S B2979063 Propyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate CAS No. 375840-08-7](/img/structure/B2979063.png)
Propyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure analysis of a compound like this would typically involve techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . Unfortunately, specific details about the molecular structure of this compound are not available in the search results.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out . Without specific information, it’s difficult to predict the exact reactions this compound might undergo.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity . Unfortunately, specific information about the physical and chemical properties of this compound is not available in the search results.科学的研究の応用
Catalysis and Organic Synthesis
Research indicates that compounds with structures similar to Propyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate show significant promise in catalysis and organic synthesis. For instance, studies have shown that sulfur-containing compounds play a crucial role in promoting reactions, such as the hydrogenolysis of glycerol to propanediols, showcasing the bifunctional nature of catalysts in selective processes (Falcone et al., 2015). Moreover, the synthesis and application of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds in chemiluminescence highlight the potential for creating novel organic materials with unique light-emitting properties (Watanabe et al., 2010).
Advanced Oxidation Processes
The role of sulfuric acid derivatives in advanced oxidation processes for wastewater treatment is another significant application. These compounds have been identified in the degradation pathways of various organic pollutants, indicating their potential utility in environmental remediation technologies (Sun & Pignatello, 1993).
Antioxidant Activities
Research on natural products and their derivatives, such as propolis extracts, has shown that compounds structurally related to this compound, exhibit significant antioxidant activities. These findings suggest potential applications in developing natural antioxidant sources for food preservation and health supplements (Yang et al., 2011).
Material Science and Drug Design
The synthesis of new heterocyclic compounds incorporating the sulfanyl group has been explored for applications in drug design, particularly for the treatment of Alzheimer’s disease. These studies highlight the potential of sulfanyl-substituted compounds in creating pharmacologically active agents (Rehman et al., 2018).
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on drug development and clinical trials . If it has unique physical or chemical properties, it could be studied for potential use in materials science or other fields .
特性
IUPAC Name |
propyl 2-[[4-(4-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-2-7-23-16(22)10-24-17-14(9-19)13(8-15(21)20-17)11-3-5-12(18)6-4-11/h3-6,13H,2,7-8,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKKRTMFXFUJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2978982.png)
![4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2978983.png)


![6-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2978991.png)
![1-[4-(3-Methoxy-3-phenylazetidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2978992.png)

![4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2978994.png)



![N-(3-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2979000.png)
![Methyl 4-[(2-piperazin-1-ylacetyl)amino]benzoate](/img/structure/B2979001.png)
